Welcome to the BenchChem Online Store!
molecular formula C9H13NO3 B1314982 Tert-butyl furan-3-ylcarbamate CAS No. 56267-48-2

Tert-butyl furan-3-ylcarbamate

Cat. No. B1314982
M. Wt: 183.20 g/mol
InChI Key: SBFLPNJYWRKWFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08383620B2

Procedure details

3-Furoic acid (5.60 g, 1.0 eq) was dissolved in tert-butanol (200 ml) and treated with triethylamine (10 ml, 1.4 eq) and diphenyl phosphoryl azide (12 ml, 1.1 eq). Mixture was heated at reflux for 18 h. Reaction mixture was cooled to room temperature, then concentrated to 50 ml and poured into saturated aq. NaHCO3. Mixture was stirred at 0° C. for 2 h. Solid was collected by filtration and dried under high vacuum. The crude reaction mixture was purified by flash chromatography to yield tert-butyl furan-3-ylcarbamate 32 (6.95 g, 76%): 1H NMR (CDCl3, 400 MHz) δ 7.71 (bs, 1H), 7.27 (m, 1H), 6.27 (bs, 1H), 6.20 (bs, 1H), 1.50 (s, 9H); MS (Q1) 184 (M)+.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][C:3](C(O)=O)=[CH:2]1.C([N:11]([CH2:14]C)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:23])C=CC=CC=1.[C:33]([OH:37])([CH3:36])([CH3:35])[CH3:34]>>[O:1]1[CH:5]=[CH:4][C:3]([NH:11][C:14](=[O:23])[O:37][C:33]([CH3:36])([CH3:35])[CH3:34])=[CH:2]1

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
O1C=C(C=C1)C(=O)O
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
12 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Mixture was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 50 ml
ADDITION
Type
ADDITION
Details
poured into saturated aq. NaHCO3
FILTRATION
Type
FILTRATION
Details
Solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1C=C(C=C1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.95 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.